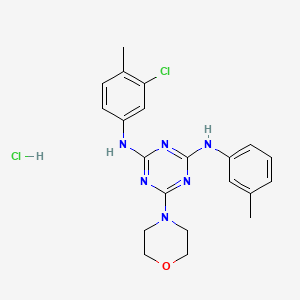

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Chloro-4-methylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring a morpholino group at position 6, a 3-chloro-4-methylphenyl substituent at N2, and an m-tolyl group at N4. This compound has been investigated as a dual-acting allosteric modulator targeting FFAR1/FFAR4 receptors, which are implicated in metabolic regulation . Its synthesis involves sequential nucleophilic substitutions starting from 2,4,6-trichloro-1,3,5-triazine, followed by functionalization with morpholine and aryl amines. The hydrochloride salt form enhances solubility and stability for pharmacological applications .

Properties

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-4-3-5-16(12-14)23-19-25-20(24-17-7-6-15(2)18(22)13-17)27-21(26-19)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXIPLFVGHTLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy and antiviral effects.

Chemical Structure and Properties

The compound features a triazine core with various substituents that enhance its biological activity. The presence of the morpholino group is particularly significant as it has been associated with improved pharmacokinetic properties. The molecular formula is represented as C18H21ClN6·HCl, and it exhibits characteristics typical of triazine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes that play critical roles in tumorigenesis. For instance, triazine derivatives have been shown to inhibit the activity of kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation .

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The compound was effective against various types of cancer cells, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Inhibition of cell proliferation |

| A549 (Lung) | 7.5 | Induction of apoptosis |

| HeLa (Cervical) | 6.0 | Enzyme inhibition |

Antiviral Activity

Beyond its anticancer properties, this compound has also been evaluated for its antiviral activity, particularly against SARS-CoV-2. Research indicates that modifications to the triazine core can enhance antiviral efficacy while maintaining low cytotoxicity levels.

Inhibition Studies

In vitro studies have shown that this compound inhibits viral replication by targeting host cell enzymes such as DDX3X helicase. The inhibition was observed at concentrations around 6.6 µM .

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| SARS-CoV-2 | 2.5 | 10.0 | 4 |

| Influenza A | 3.0 | 12.0 | 4 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good solubility and stability in biological systems. Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable characteristics for further development as a therapeutic agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively combat Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Anticancer Potential

Triazine derivatives are also being investigated for their anticancer properties. The structural features of N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride may allow it to interact with specific molecular targets involved in cancer proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

-

Antimicrobial Activity Assessment:

- A study investigated various triazine derivatives for their effectiveness against resistant strains of bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as novel antimicrobial agents.

-

Anticancer Mechanisms:

- In vitro studies demonstrated that triazine-based compounds could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. These findings suggest that further exploration into their mechanisms could lead to new cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,5-triazine derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations

Key structural analogs include:

- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Features a phenyl and methyl group at N2/N4, synthesized via reaction of 2,4-dichloro-6-morpholino-triazine with N-methylaniline (81.3% yield) .

- N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-pyrrolidinyl-1,3,5-triazine-2,4-diamine hydrochloride: Substitutes morpholino with pyrrolidinyl and includes methoxy/methylaryl groups .

- N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride: Replaces the chloro group with fluorine at the 3-position of the phenyl ring .

- 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine: Contains electron-withdrawing nitro and electron-donating methoxy groups (65% yield) .

Table 1: Structural Comparison of Key Triazine Derivatives

| Compound Name | Substituents (N2/N4) | Position 6 Group | Yield (%) |

|---|---|---|---|

| Target Compound | 3-Cl-4-MePh / m-tolyl | Morpholino | 65.65 |

| 4-Chloro-N-methyl-6-morpholino-N-phenyl | Ph / Me | Morpholino | 81.3 |

| N-(3-Methoxyphenyl)-N′-(3-methylphenyl) | 3-MeOPh / 3-MePh | Pyrrolidinyl | N/A |

| N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl) | 3-FPh / m-tolyl | Morpholino | N/A |

| 4-(4-MeOPh)-6-morpholino-N-(3-NO2Ph) | 4-MeOPh / 3-NO2Ph | Morpholino | 65 |

Physicochemical Properties

Elemental analysis and spectroscopic data highlight structural integrity and purity:

- 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine: C, 58.82%; H, 4.94%; N, 20.58% (theoretical) vs. found: C, 58.89%; H, 4.95%; N, 20.52% .

- N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine: IR peaks at 3262 cm⁻¹ (N-H stretch) and 842 cm⁻¹ (C-Cl) .

Table 3: Spectroscopic and Analytical Data

| Compound | IR (cm⁻¹) | Elemental Analysis (C/H/N %) | Reference |

|---|---|---|---|

| 4-(4-MeOPh)-6-morpholino-N-(3-NO2Ph) | 3285 (N-H), 844 | 58.89/4.95/20.52 | |

| N-(4-ClPh)-4-(4-MeOPh)-6-morpholino | 3262 (N-H), 842 | 60.33/5.03/17.65 |

Structure-Activity Relationship (SAR) Considerations

- Morpholino Group: Enhances solubility and hydrogen-bonding capacity, critical for receptor interactions .

- Chloro vs. Fluoro Substituents : The 3-chloro group in the target compound may improve binding affinity compared to the 3-fluoro analog () due to increased electron-withdrawing effects .

- Aryl Substitutents : m-Tolyl (methyl meta to amine) balances steric and electronic effects, whereas methoxy or nitro groups () alter electron density and metabolic stability.

Q & A

Q. What are the standard synthetic routes for preparing N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. First, morpholine is introduced at the 6-position of the triazine ring, followed by substitution with 3-chloro-4-methylaniline and m-toluidine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are optimized to minimize side products. Polar aprotic solvents like DMF or DMSO are used at 60–80°C for 12–24 hours. The hydrochloride salt is formed by treating the final intermediate with HCl .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- 1H/13C NMR : Confirms substitution patterns on the triazine ring and aromatic protons. For example, singlet peaks for morpholino protons (~3.6–3.8 ppm) and aromatic protons from substituents (~6.5–8.0 ppm) .

- IR Spectroscopy : Identifies N-H stretching (~3250–3350 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]+ at m/z 468.3) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Studies suggest potential antitumor activity via kinase inhibition. Assays involve:

- In vitro cell viability tests (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition assays (e.g., measuring IC50 against EGFR or VEGFR kinases using fluorescence-based protocols) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using statistical design of experiments (DOE) for this compound’s synthesis?

DOE methods like Box-Behnken or central composite design are applied to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DOE might reveal that reaction yield is maximized at 70°C with a 1:1.2 molar ratio of morpholine to cyanuric chloride. Response surface models help identify interactions between variables .

Q. What computational strategies are used to predict the compound’s reactivity or binding affinity in drug discovery?

Q. How do structural modifications (e.g., substituent variations on the triazine ring) impact biological activity?

Comparative studies with analogs (e.g., replacing m-tolyl with p-chlorophenyl) reveal:

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

Discrepancies in IC50 values (e.g., varying by 10-fold across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays). Resolution strategies include:

- Standardized assay protocols (e.g., fixed ATP levels at 1 mM).

- Orthogonal validation (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How is the compound’s stability under physiological conditions evaluated, and what degradation products are observed?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.

- LC-MS analysis : Identifies hydrolysis products (e.g., cleavage of morpholino group) or oxidation byproducts (e.g., N-oxide formation) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final substitution step of the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.